molecular formula C17H18N2O3S B1315176 (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide CAS No. 66227-85-8

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide

Cat. No.: B1315176
CAS No.: 66227-85-8
M. Wt: 330.4 g/mol
InChI Key: FUCGJFNMAHUWNL-ISLYRVAYSA-N
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Description

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a naphthalene ring system substituted with a methoxy group and a benzenesulfonohydrazide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-10-11-16-13(12-14)6-5-9-17(16)18-19-23(20,21)15-7-3-2-4-8-15/h2-4,7-8,10-12,19H,5-6,9H2,1H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGJFNMAHUWNL-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNS(=O)(=O)C3=CC=CC=C3)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/NS(=O)(=O)C3=CC=CC=C3)/CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505050
Record name N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66227-85-8
Record name N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide typically involves the condensation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with benzenesulfonohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity.

Biological Activity

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S with a molecular weight of 342.40 g/mol. The compound features a naphthalene derivative with a methoxy group and a benzenesulfonohydrazide moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₃S
Molecular Weight342.40 g/mol
CAS Number66227-85-8
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies suggest that the compound possesses significant antioxidant properties, which may help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary investigations indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Potential : There is emerging evidence of its ability to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the methoxy group enhances the electron-donating capacity, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects.
  • Membrane Disruption : The hydrophobic nature of the naphthalene structure may facilitate interactions with microbial membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential application in treating bacterial infections.

Case Study 3: Anticancer Activity

Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induces apoptosis through mitochondrial pathways.

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